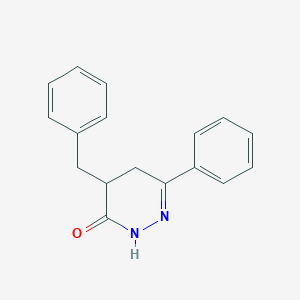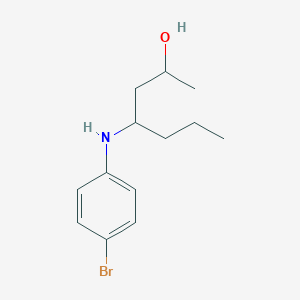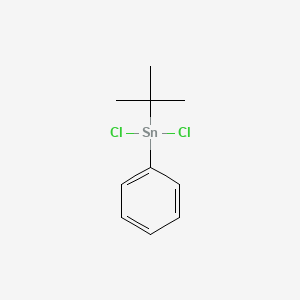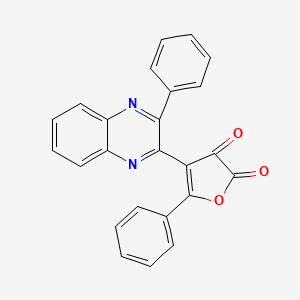
Gold--zirconium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold–zirconium (1/1) is a compound formed by the combination of gold and zirconium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, nanotechnology, and catalysis. The combination of gold, known for its excellent conductivity and catalytic properties, with zirconium, known for its high strength and resistance to corrosion, results in a material with enhanced characteristics suitable for advanced technological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gold–zirconium (1/1) can be achieved through various methods, including:
Seeded Growth Synthesis: This method involves the deposition of gold on the surface of sol-gel derived zirconia mesoparticles. The process includes the immobilization of gold nanoparticles followed by repeated seeded-growth steps.
Sol-Gel Method: This involves the hydrolysis and condensation of zirconium alkoxides in the presence of gold salts, leading to the formation of gold–zirconium composite materials.
Industrial Production Methods: Industrial production of gold–zirconium (1/1) typically involves large-scale sol-gel processes or chemical vapor deposition techniques to ensure uniformity and high purity of the final product. These methods are optimized to control the particle size, morphology, and distribution of gold within the zirconium matrix.
Análisis De Reacciones Químicas
Types of Reactions: Gold–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The zirconium component can undergo oxidation to form zirconium dioxide, while gold remains inert under most conditions.
Reduction: Reduction reactions can be employed to revert oxidized zirconium back to its metallic state.
Substitution: Substitution reactions involving gold and zirconium can lead to the formation of different alloys and intermetallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize zirconium.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents are commonly used in reduction reactions.
Reaction Conditions: These reactions typically occur at high temperatures and may require the presence of catalysts to proceed efficiently.
Major Products:
Oxidation Products: Zirconium dioxide (ZrO₂) and gold remain as separate phases.
Reduction Products: Metallic zirconium and gold.
Substitution Products: Various gold-zirconium alloys and intermetallic compounds.
Aplicaciones Científicas De Investigación
Gold–zirconium (1/1) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions due to its unique surface properties and high catalytic activity.
Nanotechnology: Gold–zirconium nanoparticles are employed in the development of advanced materials with applications in electronics, photonics, and energy storage.
Biomedical Applications: The biocompatibility and antimicrobial properties of gold–zirconium make it suitable for use in medical implants, drug delivery systems, and diagnostic tools.
Surface-Enhanced Spectroscopy: The compound’s ability to enhance Raman scattering and other spectroscopic techniques makes it valuable in analytical chemistry and material science.
Mecanismo De Acción
The mechanism of action of gold–zirconium (1/1) in its various applications involves several molecular targets and pathways:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products with high efficiency.
Nanotechnology: The unique electronic and structural properties of gold–zirconium nanoparticles enable their use in enhancing the performance of electronic devices and sensors.
Biomedical Applications: The antimicrobial properties of gold–zirconium are attributed to the release of metal ions that disrupt microbial cell membranes and inhibit their growth
Comparación Con Compuestos Similares
Gold–zirconium (1/1) can be compared with other similar compounds, such as:
Gold–Titanium (1/1): Similar to gold–zirconium, gold–titanium alloys are known for their high strength and biocompatibility, making them suitable for medical implants.
Gold–Hafnium (1/1):
Gold–Platinum (1/1): Known for its excellent catalytic properties, gold–platinum alloys are widely used in industrial catalysis and fuel cells.
Uniqueness of Gold–Zirconium (1/1): The unique combination of gold and zirconium results in a compound with exceptional properties, including high strength, resistance to corrosion, and excellent catalytic activity. These characteristics make gold–zirconium (1/1) a valuable material for advanced technological applications.
Propiedades
Número CAS |
194083-81-3 |
|---|---|
Fórmula molecular |
AuZr |
Peso molecular |
288.19 g/mol |
Nombre IUPAC |
gold;zirconium |
InChI |
InChI=1S/Au.Zr |
Clave InChI |
YPANPSDPZOVDOM-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![4,4'-Dimethyl-6,6'-bis[(piperidin-1-yl)methyl]-2,2'-bipyridine](/img/structure/B12572797.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![4-Thiazolidinone, 3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-2-thioxo-](/img/structure/B12572804.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)
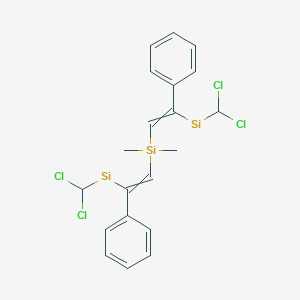

![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)
